Comprehensive Technical Guide to (5-Carbamoylpyridin-2-yl)boronic Acid: Structural Dynamics, Synthesis, and Cross-Coupling Workflows
Comprehensive Technical Guide to (5-Carbamoylpyridin-2-yl)boronic Acid: Structural Dynamics, Synthesis, and Cross-Coupling Workflows
Executive Summary
In modern medicinal chemistry and drug discovery, the functionalization of pyridine scaffolds is a critical vector for optimizing pharmacokinetic properties and target affinity. (5-Carbamoylpyridin-2-yl)boronic acid (CAS: 1164100-83-7) serves as an indispensable building block for introducing a highly polar, hydrogen-bond-donating/accepting carbamoyl-pyridine moiety into complex molecular architectures[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, synthetic preparation, and field-proven protocols for its application in Suzuki-Miyaura cross-coupling reactions, specifically addressing the unique reactivity challenges associated with 2-pyridylboronic acids.
Physicochemical Profiling & Structural Dynamics
The utility of (5-carbamoylpyridin-2-yl)boronic acid stems from its unique "push-pull" electronic distribution. 2-Pyridylboronic acids are notoriously susceptible to protodeboronation—a degradation pathway where the C-B bond is cleaved by water or protic solvents. This occurs because the adjacent electronegative nitrogen atom stabilizes the intermediate carbanion formed during the cleavage. However, the presence of the electron-withdrawing carbamoyl group at the C5 position slightly reduces the electron density of the pyridine ring, modulating this instability and allowing the free boronic acid to be isolated and stored[1].
Quantitative Physicochemical Data
| Parameter | Specification |
| Chemical Name | (5-carbamoylpyridin-2-yl)boronic acid |
| CAS Registry Number | 1164100-83-7 |
| Molecular Formula | C6H7BN2O3 |
| Molecular Weight | 165.94 g/mol |
| SMILES String | B(C1=NC=C(C=C1)C(=O)N)(O)O |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Soluble in DMSO, DMF, Methanol; Insoluble in Hexanes, DCM |
Synthetic Modalities: Preparation via Miyaura Borylation
Due to the presence of the unprotected primary amide (carbamoyl group), traditional lithium-halogen exchange using strong bases (e.g., n-BuLi) is generally avoided, as it leads to competitive deprotonation and nucleophilic attack on the carbonyl carbon. Instead, Miyaura Borylation is the authoritative standard for synthesizing this compound from 6-bromonicotinamide[2].
Self-Validating Protocol: Synthesis of the Boronic Acid Pinacol Ester
Objective: Convert 6-bromonicotinamide to the corresponding boronate ester, which can be subsequently hydrolyzed to the free boronic acid.
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Reagent Assembly: In a flame-dried Schlenk flask, combine 6-bromonicotinamide (1.0 equiv), bis(pinacolato)diboron (B2pin2, 1.2 equiv), potassium acetate (KOAc, 3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: KOAc is selected as a mild base. A stronger base (like K₂CO₃) would inadvertently trigger a Suzuki cross-coupling between the newly formed boronate and the unreacted starting halide. Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand enforces a large bite angle, accelerating the reductive elimination step of the borylation cycle.
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Solvent Addition & Degassing: Add anhydrous 1,4-Dioxane. Degas the suspension by bubbling Argon for 15 minutes.
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Causality: Degassing is critical to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state by dissolved oxygen.
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Reaction Execution: Heat the mixture to 90 °C for 6 hours.
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Validation: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material peak (M+H = 201/203) completely disappears, replaced by the pinacol ester mass peak (M+H = 249).
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Hydrolysis (Optional): To obtain the free boronic acid (CAS: 1164100-83-7), treat the isolated pinacol ester with NaIO₄ and NH₄OAc in a THF/H₂O mixture at room temperature for 12 hours, followed by acidic workup.
Application: Suzuki-Miyaura Cross-Coupling Workflows
The primary application of (5-carbamoylpyridin-2-yl)boronic acid is the construction of biaryl or heteroaryl systems, frequently utilized in the synthesis of pharmaceutical agents such as P2Y14 receptor antagonists[3] and C-ribonucleoside analogs[4].
Self-Validating Protocol: Cross-Coupling with Aryl Halides
Objective: Couple (5-carbamoylpyridin-2-yl)boronic acid with an aryl bromide (Ar-Br).
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Reaction Setup: Charge a microwave vial with Ar-Br (1.0 equiv), (5-carbamoylpyridin-2-yl)boronic acid (1.5 equiv), K₂CO₃ (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
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Causality: An excess of the boronic acid (1.5 equiv) is used to compensate for any competitive protodeboronation that occurs at elevated temperatures. K₂CO₃ is chosen to effectively coordinate with the empty p-orbital of the boron atom, forming a highly nucleophilic, negatively charged boronate complex essential for the transmetalation step.
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Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
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Causality: The biphasic system is strictly required. Dioxane solubilizes the organic halide and the catalyst, while water dissolves the inorganic base and facilitates the formation of the reactive boronate intermediate.
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Thermal Activation: Seal the vial and heat at 90 °C for 8–12 hours.
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Validation: Perform TLC (DCM:MeOH 9:1). The system validates itself upon the emergence of a new, highly UV-active spot (the conjugated biaryl product) and the consumption of the Ar-Br spot.
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Quenching & Workup: Cool to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.
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Causality: Brine washing removes residual DMF/Dioxane and water. Drying over Na₂SO₄ physically traps residual water molecules into a crystalline hydrate, preventing product hydrolysis during subsequent solvent evaporation.
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Purification: Filter the drying agent, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic Pathway
The catalytic cycle for this specific cross-coupling involves four precise organometallic transitions. The diagram below illustrates the flow of the Pd(0)/Pd(II) cycle, highlighting the integration of the carbamoyl-pyridine moiety.
Caption: Suzuki-Miyaura catalytic cycle involving (5-carbamoylpyridin-2-yl)boronic acid.
Handling, Storage, and Stability
To maintain the scientific integrity of (5-carbamoylpyridin-2-yl)boronic acid, strict storage protocols must be adhered to. The compound must be stored at 2–8 °C in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). Exposure to ambient moisture and heat accelerates protodeboronation, converting the valuable boronic acid into nicotinamide. For long-term storage (>6 months), conversion to the corresponding MIDA (N-methyliminodiacetic acid) boronate is highly recommended to completely arrest degradation pathways.
References
- Arctomsci. "Boronic acid, B-[5-(aminocarbonyl)-2-pyridinyl]- | Catalog AAB-AA000CC2". Arctomsci.com.
- Urban, M. et al. "General and Modular Synthesis of Isomeric 5-Substituted Pyridin-2-yl and 6-Substituted Pyridin-3-yl C-Ribonucleosides Bearing Diverse Alkyl, Aryl, Hetaryl, Amino, Carbamoyl, and Hydroxy Groups". The Journal of Organic Chemistry - ACS Publications.
- "Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor". PMC - National Institutes of Health.
- Benchchem Technical Support Team. "6-Bromopyridin-3-amine | 13534-97-9 - Application Notes and Protocols". Benchchem.
